molecular formula C10H5BrClF2N B2743574 8-Bromo-4-chloro-3-(difluoromethyl)quinoline CAS No. 2248380-45-0

8-Bromo-4-chloro-3-(difluoromethyl)quinoline

Cat. No.: B2743574
CAS No.: 2248380-45-0
M. Wt: 292.51
InChI Key: PDXJPSGXRGVYTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-3-(difluoromethyl)quinoline typically involves the introduction of bromine, chlorine, and difluoromethyl groups into the quinoline ring. One common method is the electrophilic bromodifluoromethylation of a suitable quinoline precursor. This can be achieved using reagents such as S-(fluoroalkyl)diphenylsulfonium salts, which react with nucleophilic substrates under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic bromodifluoromethylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The incorporation of halogens and fluorine atoms can enhance the compound’s ability to inhibit enzymes and interact with biological membranes. This can lead to the disruption of cellular processes and the inhibition of microbial growth .

Comparison with Similar Compounds

Properties

IUPAC Name

8-bromo-4-chloro-3-(difluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClF2N/c11-7-3-1-2-5-8(12)6(10(13)14)4-15-9(5)7/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXJPSGXRGVYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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